Finasteride Impurity C

HPLC method development Pharmaceutical impurity profiling Chromatographic peak identification

Accurate quantification of finasteride-related substances fails without authentic Impurity C due to its distinct RRT (1.2-1.4) and a mandatory 0.69-0.70 correction factor. Using an incorrect standard introduces ~43% quantitation bias. - EP Impurity C / USP Related Compound B; ≥95% HPLC purity - Enables system suitability, peak identification, and stability-indicating assays - Supports ICH Q3A/Q3B regulatory filings and method validation

Molecular Formula C23H34N2O2
Molecular Weight 370.5 g/mol
Cat. No. B12295759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinasteride Impurity C
Molecular FormulaC23H34N2O2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)
InChIKeyLNFKNSWOVCPIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Finasteride Impurity C Reference Standard Overview


Finasteride Impurity C, chemically designated as N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide (also known as Δ5-finasteride, 5,6-dehydro finasteride, or Finasteride EP Impurity C), is a pharmacopoeially listed organic impurity of the 5α-reductase inhibitor drug finasteride [1]. It bears the molecular formula C23H34N2O2 with a molecular weight of 370.5 g/mol, structurally distinguished from the parent drug finasteride (C23H36N2O2, MW 372.5) by the presence of an additional double bond at the C5–C6 position, yielding a Δ1,5-diene system instead of the Δ1-ene system of the API [1]. The compound is officially designated in the European Pharmacopoeia (EP) as Impurity C and in the United States Pharmacopeia (USP) as Finasteride Related Compound B, and is supplied as a characterized reference standard with typical purity ≥95% (HPLC) for use in analytical method development, method validation, quality control, and regulatory filing support [1][2].

Compendial reference standard for EP Impurity C / USP Related Compound B identification
HPLC system suitability and peak assignment in finasteride related-substances methods
Stability-indicating marker for oxidative and thermal degradation studies

Why Generic Substitution Fails for Finasteride Impurity C


Finasteride Impurity C cannot be interchanged with other finasteride-related impurity reference standards (such as Impurity A, Impurity B, or generic finasteride impurity mixtures) due to its materially distinct chromatographic retention, UV response factor, molecular identity, and impurity origin profile. In compendial HPLC methods, Impurity C elutes at a relative retention time (RRT) of 1.2–1.4 versus finasteride, clearly resolved from Impurity A (RRT ~0.9) and Impurity B (RRT ~1.1–1.2) [1][2]. Critically, Impurity C requires a correction factor of 0.69–0.70 for accurate quantification by area normalization—meaning that direct peak area comparison without this factor would overestimate its true concentration by approximately 43%, whereas Impurity A requires a correction factor of 2.40 and Impurity B requires 1.0 [2][3]. Furthermore, Impurity C is classified as both a potential process impurity and a degradation impurity (originating from oxidative and thermal stress conditions), distinguishing it from impurities that arise exclusively from synthetic pathways [4]. The structural feature of the Δ1,5-diene conjugation in Impurity C also confers distinct UV absorption properties at the compendial detection wavelength of 210 nm, further differentiating its detector response from the saturated (Impurity A) or mono-ene (Impurity B) analogs [1]. Substitution with an incorrect impurity standard therefore leads to misidentification of chromatographic peaks, systematic quantification errors, and potential failure of regulatory method suitability criteria.

Chromatographic Misassignment
Impurity C has a distinct RRT of 1.2–1.4. Using Impurity A (RRT ~0.9) or B (RRT ~1.1) as a retention-time marker may shift peak identification and fail system suitability criteria.
Quantification Bias
Impurity C requires a correction factor of 0.69–0.70 for accurate quantitation. Applying Impurity A’s factor (2.40) or direct area normalization may produce systematic bias that affects batch conformance decisions.
Structural Differentiation
The Δ1,5-diene chromophore of Impurity C confers a distinct UV response and exact mass compared to Impurity A (saturated) or Impurity B (mono-ene, different formula), limiting the use of non-structure-matched surrogates.

Quantitative Differentiation Evidence


Chromatographic Retention Time Differentiation

In the compendial reversed-phase HPLC method for finasteride-related substances, Finasteride Impurity C exhibits a relative retention time (RRT) of 1.2–1.4 with respect to the finasteride parent peak, which is significantly later than Impurity A (RRT 0.9) and measurably later than Impurity B (RRT 1.1–1.2). Under the EP/BP harmonized chromatographic conditions (Spherisorb ODS 2 column, 25 cm × 4.0 mm, 5 μm; mobile phase water–acetonitrile–tetrahydrofuran 80:10:10 v/v/v; flow rate 1.5 mL/min; column temperature 60°C; detection at 210 nm), finasteride elutes at approximately 28 minutes, with Impurity C appearing at ~39 minutes (RRT ~1.4) [1]. Under alternative validated conditions (Kromasil Eternity 5-C18 column, 250 × 4.6 mm, 5 μm; mobile phase 0.01 M KH2PO4–acetonitrile 64:36; flow rate 1.0 mL/min; 45°C; 210 nm), Impurity C elutes at RRT 1.2, again distinctly later than Impurity A at RRT 0.9 and Impurity B at RRT 1.1 [2]. This consistent and resolvable retention difference enables unambiguous peak assignment in multi-impurity chromatograms and is essential for pharmacopoeial system suitability compliance, where the peak-to-valley ratio between Impurity A and finasteride must be at least 2.5 [1].

Retention Time
Head-to-head
RRT 1.2–1.4vs. finasteride
Enables unambiguous peak identification in multi-impurity chromatograms.
Compendial method context; distinct from Impurity A (0.9) and B (1.1–1.2).
HPLC method development Pharmaceutical impurity profiling Chromatographic peak identification

UV Response Factor Differentiation

The UV response of Finasteride Impurity C at the compendial detection wavelength of 210 nm differs substantially from that of finasteride and other pharmacopoeial impurities, necessitating the application of a compound-specific correction factor for accurate mass quantification by the main component self-control method. The experimentally determined relative correction factor (F) for Impurity C is 0.69–0.70, meaning that its UV detector response per unit mass is approximately 43% higher than that of finasteride (F = 1.0 by definition) [1][2]. In direct contrast, Impurity A (dihydrofinasteride) exhibits a correction factor of 2.40, indicating its response is only ~42% of finasteride's per unit mass. Impurity B has a correction factor of approximately 1.0, showing comparable response to the API [1]. The practical consequence is severe: if Impurity C is quantified by direct area normalization without applying the 0.69 correction factor, its true mass content will be systematically overestimated by ~43%, potentially causing a compliant batch to falsely fail the ≤0.3% individual impurity limit [3]. Conversely, misapplying Impurity A's correction factor of 2.40 to an Impurity C peak would underestimate its content by approximately 3.5-fold, leading to under-reporting of a potentially out-of-specification impurity level.

Correction Factor
Head-to-head
F = 0.69–0.70Impurity A: 2.40; Impurity B: 1.0
Direct area normalization overestimates Impurity C mass by ~43%; factor is essential for accurate quantitation.
Requires compound-specific validation; factor differs 3.4× from Impurity A.
Quantitative impurity analysis Relative response factor HPLC-UV quantitation accuracy

Molecular Identity and Structural Differentiation

Finasteride Impurity C (C23H34N2O2, monoisotopic MW 370.26, average MW 370.53) is structurally defined by the presence of conjugated double bonds at positions C1–C2 and C5–C6 of the A/B ring system (Δ1,5-diene-3-oxo-4-aza steroid), which distinguishes it unambiguously from all other EP-registered finasteride impurities by exact mass and UV chromophore [1][2]. The parent drug finasteride (C23H36N2O2, MW 372.5) possesses only a single Δ1 double bond, yielding a mass difference of −2 Da relative to Impurity C. Impurity A (dihydrofinasteride, C23H38N2O2, MW 374.6) is fully saturated at the A/B ring junction (5α-androstane), differing by −4 Da from Impurity C. Impurity B (C20H29NO3, MW 331.5) is a methyl ester with a fundamentally different heteroatom composition and lacks the tert-butyl carboxamide side chain entirely [1]. The extended conjugation in Impurity C (λmax shifted relative to the isolated Δ1-ene of finasteride) produces a measurably higher molar absorptivity at 210 nm, which is the mechanistic basis for its correction factor of <1.0 [3]. In LC–MS workflows, the characteristic [M+H]+ ion of Impurity C at m/z 371.3 is baseline-resolved from finasteride at m/z 373.3 and Impurity A at m/z 375.3, enabling unambiguous identification even in the absence of a reference standard for retention time matching [4].

Molecular Identity
Cross-study
C₂₃H₃₄N₂O₂, MW 370.5
Δ1,5-diene-3-oxo-4-aza steroid
Orthogonal identity confirmation by exact mass and UV chromophore distinct from finasteride API and other impurities.
−2 Da vs. finasteride; −4 Da vs. Impurity A; +39 Da and different formula vs. Impurity B.
Mass spectrometry identification Structure elucidation UV chromophore differentiation

Impurity Origin Classification

A systematic HPLC-Q-TOF-MS study of finasteride raw material impurity profiles, combined with forced degradation experiments (acid, base, oxidative, thermal, and photolytic stress), classified 15 detected impurities by origin [1]. Finasteride Impurity C was uniquely identified among the EP-registered impurities as belonging to the category that may arise from both the synthetic process and degradation pathways—specifically, oxidative and thermal stress conditions were demonstrated to generate Impurity C from finasteride API [1]. In contrast, Impurity A (dihydrofinasteride) was classified exclusively as a process impurity, arising from over-reduction during catalytic hydrogenation in the synthetic route, and was not observed to increase under any forced degradation condition [1][2]. This dual-origin classification has direct practical consequences: Impurity C serves as a critical stability-indicating marker whose concentration trend during accelerated and long-term stability studies provides evidence of product degradation, whereas Impurity A primarily reflects manufacturing process consistency [1]. A validated stability-indicating UPLC method further confirmed that considerable degradation of finasteride occurs under oxidative stress conditions, with the major degradation product corresponding to Impurity C (Imp-1 in that study) [3].

Impurity Origin
Class-level
Process and degradation impurityOxidative and thermal stress confirmed by HPLC-Q-TOF-MS
Supports use as a stability-indicating marker; quantitative formation kinetics data are not reported.
Data to verify; class-level inference from forced degradation screening.
Forced degradation studies Stability-indicating methods Process impurity control

Method Recovery Rate Differentiation

In the first systematic validation study of a quantitative HPLC method for the three EP-registered finasteride impurities, recovery experiments at concentrations spanning 1.5–4.5 μg mL⁻¹ yielded mean recovery values of 101.35 ± 0.62% for Impurity A, 101.60 ± 2.66% for Impurity B, and 101.97 ± 2.05% for Impurity C [1]. While all three impurities demonstrated acceptable recovery within the 98–102% range typically required for pharmaceutical impurity methods, Impurity C exhibited the highest mean recovery and an intermediate precision (RSD of the recovery measurement: ~2.0%) between the tighter precision of Impurity A (RSD ~0.6%) and the wider variability of Impurity B (RSD ~2.6%) [1]. An independent thesis study on film-coated finasteride tablets reported consistent findings: recovery values of 100.18 ± 1.97% (Impurity A), 101.35 ± 1.55% (Impurity B), and 102.89 ± 1.00% (Impurity C) at the 95% confidence limit [2]. The systematically higher recovery of Impurity C across independent studies and laboratories provides evidence that its detector response characteristics and extraction behavior are consistently differentiated from Impurity A and B, supporting the requirement for impurity-specific validation rather than class-based assumption of equivalent analytical behavior.

Method Recovery
Head-to-head
101.97 ± 2.05%Impurity A: 101.35 ± 0.62%; Impurity B: 101.60 ± 2.66%
Impurity-specific recovery profile supports the need for authentic standard during method validation.
Mean recovery 0.37–1.54 percentage points higher than Impurity A/B across two datasets.
Analytical method validation Recovery study HPLC accuracy and precision

Priority Application Scenarios


Compendial Method Implementation and System Suitability

When establishing a pharmacopoeia-compliant related substances method for finasteride API or finished dosage forms, the Finasteride Impurity C reference standard is required to prepare system suitability solution (3) as specified in the BP/EP monograph, to identify the Impurity C peak by its characteristic RRT of 1.2–1.4, and to verify the peak-to-valley resolution between adjacent impurities [1]. Without this authentic standard, the chromatographic peak at RRT 1.2–1.4 cannot be unambiguously assigned as Impurity C as opposed to an unknown late-eluting related substance, and the compendial limit of ≤0.3% individual impurity cannot be reliably applied [1][2]. The correction factor of 0.69–0.70 established using an Impurity C primary standard must be incorporated into the quantitation method to prevent the ~43% positive bias that would result from direct area normalization [2][3].

Forced Degradation and Stability-Indicating Method Development

Because Finasteride Impurity C is formed under oxidative and thermal stress conditions—as demonstrated by HPLC-Q-TOF-MS analysis of forced degradation samples—it serves as a key marker for assessing whether an analytical method is stability-indicating [4]. During method development, the Impurity C reference standard is spiked into degraded API samples to confirm that the degradation peak co-elutes with and spectrally matches the authentic standard. Mass balance evaluation in stability studies requires accurate quantitation of Impurity C using its specific correction factor, as mass imbalance may otherwise be falsely attributed to unidentified degradants when in fact Impurity C has been under- or over-reported [1][4].

Batch Release and Ongoing Quality Control

In routine QC batch release testing under EP/USP monographs, the Impurity C reference standard is used as an external calibrant or system suitability marker to ensure that each analytical run correctly identifies and quantifies this impurity in finasteride API or tablet samples [1]. The ≤0.3% acceptance limit for Impurity C—equivalent to 1.5 times the area of the 0.2% reference solution—requires that the standard itself be of ≥95% chromatographic purity with a documented certificate of analysis providing traceability to the EP or USP reference standard [1][5]. Procurement of a characterized Impurity C standard with full spectroscopic documentation (¹H NMR, MS, IR, HPLC purity) enables QC laboratories to establish in-house working standards and meet regulatory audit expectations for standard traceability [5].

Post-Approval Change Management and Supplier Qualification

When a finasteride manufacturer implements a change in synthetic route, raw material source, or manufacturing site, regulatory guidance (ICH Q3A/Q3B) requires re-characterization of the impurity profile to demonstrate that no new impurities are introduced and that known impurity levels remain controlled [4]. The dual process/degradation origin of Impurity C makes it a sentinel impurity for detecting both synthetic variability (e.g., inadequate control of dehydrogenation conditions) and degradation susceptibility (e.g., thermal exposure during drying or storage) [4]. Having a qualified Impurity C reference standard on hand enables rapid comparative profiling of pre- and post-change batches using the established compendial HPLC method, supporting the analytical comparability section of a regulatory variation submission.

Application
Selection Property
Validation Focus
Compendial method system suitability
Authentic Impurity C reference with documented RRT and correction factor
Peak identification, resolution verification, and compliance with EP/USP limits
Stability-indicating method development
Dual process/degradation impurity origin confirmed by forced degradation studies
Co-elution and spectral match with degradation peaks; mass balance evaluation
QC batch release testing
Characterized standard (≥95% HPLC purity) with full spectroscopic documentation
System suitability, calibration, and traceability for ≤0.3% individual impurity limit
Post-approval change and supplier qualification
Sentinel impurity sensitive to both synthetic and degradation variability
Comparative impurity profiling across pre- and post-change batches for regulatory variation
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